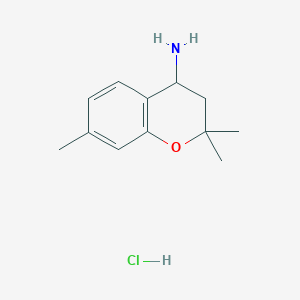

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2,2,7-trimethyl-chroman-4-ylamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing oxygen and nitrogen functionalities. The official International Union of Pure and Applied Chemistry name for this compound is 2,2,7-trimethyl-3,4-dihydrochromen-4-amine hydrochloride, which accurately describes the chroman ring system with its specific substitution pattern. The Chemical Abstracts Service registry number 1185300-28-0 provides unambiguous identification for the hydrochloride salt form, distinguishing it from the free base form which carries a different registry number. Alternative nomenclature systems refer to this compound as (2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride, emphasizing the dihydrochromen core structure.

The nomenclature reflects the compound's structural hierarchy, beginning with the chroman backbone derived from the fusion of benzene and tetrahydropyran rings. The positional descriptors 2,2,7-trimethyl indicate the precise locations of methyl substituents, with two methyl groups attached to carbon-2 (geminal methyls) and one methyl group positioned at carbon-7 of the aromatic ring. The amine functionality is located at the 4-position of the chroman ring, creating a secondary amine that forms a stable hydrochloride salt through protonation. This systematic approach to nomenclature ensures precise communication of the molecular structure across scientific literature and regulatory databases.

The Molecular Design Limited number MFCD11506635 provides additional database identification for this compound, facilitating cross-referencing in chemical inventory systems. The consistency of nomenclature across multiple chemical databases confirms the standardized identification protocols for this chroman derivative. Simplified Molecular Input Line Entry System notation CC1=CC2=C(C=C1)C(CC(O2)(C)C)N.Cl provides a machine-readable representation of the molecular structure, including the discrete chloride anion associated with the protonated amine.

Molecular Formula and Weight Validation

Comprehensive analysis of multiple chemical databases confirms the molecular formula C₁₂H₁₈ClNO for this compound, representing the complete salt structure including the chloride counterion. The molecular weight determinations show remarkable consistency across independent sources, with values ranging from 227.73 to 227.74 grams per mole, reflecting normal variations in rounding conventions and computational methods. This narrow range validates the accuracy of molecular weight calculations and confirms the integrity of the chemical identity across different suppliers and analytical laboratories.

The elemental composition demonstrates the addition of hydrogen chloride to the parent amine, with the free base form having molecular formula C₁₂H₁₇NO and molecular weight 191.27 grams per mole. The difference of HCl (36.46 grams per mole) accounts for the increased molecular weight in the hydrochloride salt form, confirming the stoichiometric relationship between the amine and acid components. This transformation represents a typical acid-base reaction where the secondary amine nitrogen accepts a proton from hydrogen chloride, forming the ammonium chloride salt structure.

Computational chemistry data reveals important physicochemical parameters including topological polar surface area of 35.25 square angstroms and calculated logarithm of the partition coefficient value of 2.97772. These values indicate moderate lipophilicity balanced with hydrogen bonding capability, characteristics that influence the compound's solubility profile and potential biological interactions. The hydrogen bond acceptor count of 2 and donor count of 1 reflect the presence of the ether oxygen and protonated amine nitrogen functionalities.

Crystallographic Characterization and X-ray Diffraction Studies

While specific crystallographic data for this compound are limited in the available literature, comparative analysis with related chroman derivatives and amine hydrochlorides provides insight into expected structural characteristics. X-ray powder diffraction techniques represent the primary methodology for characterizing crystalline forms of pharmaceutical compounds and chemical intermediates. The interaction of X-rays with crystalline matter follows fundamental principles where coherent Rayleigh scattering produces characteristic diffraction patterns that reveal unit cell parameters and molecular packing arrangements.

Related chroman derivatives exhibit polymorphic behavior, as demonstrated in studies of 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione, where X-ray powder diffraction revealed distinct alpha and beta polymorphic forms with longest unit cell spacings of 14.9 and 12.4 angstroms respectively. These findings suggest that chroman-based hydrochloride salts may exhibit similar polymorphic tendencies, requiring careful characterization of crystalline forms to ensure reproducible physical and chemical properties. The crystallographic analysis of such compounds typically involves determination of space group symmetry, unit cell dimensions, and molecular orientation within the crystal lattice.

The expected crystal structure of this compound would likely feature hydrogen bonding networks between the protonated amine groups and chloride anions, similar to patterns observed in other amine hydrochlorides. The presence of three methyl substituents introduces steric considerations that influence molecular packing efficiency and intermolecular interactions. Crystal packing analysis would reveal whether the compound forms channel structures, layered arrangements, or three-dimensional hydrogen bonding networks characteristic of amine hydrochloride salts.

Comparative Analysis of Tautomeric Forms

The structural analysis of this compound reveals limited potential for tautomeric interconversion due to the saturated nature of the chroman ring system and the fixed positioning of functional groups. Unlike aromatic amine systems that may exhibit amine-imine tautomerism, the chroman-4-ylamine structure maintains a stable secondary amine configuration at the saturated carbon center. The protonation state in the hydrochloride salt further stabilizes the amine functionality, preventing tautomeric shifts that might occur in neutral conditions.

Comparison with the closely related 2,2,6-trimethylchroman-4-amine hydrochloride (Chemical Abstracts Service number 24700-21-8) demonstrates the influence of methyl group positioning on molecular properties. Both compounds share identical molecular formulas C₁₂H₁₈ClNO and molecular weights 227.73 grams per mole, yet differ in the aromatic substitution pattern. The 2,2,7-trimethyl derivative features methyl substitution at the 7-position (meta to the oxygen bridge), while the 2,2,6-isomer contains methyl substitution at the 6-position (para to the oxygen bridge).

The absence of extended conjugation or enolizable groups in the chroman-4-ylamine structure eliminates common tautomeric pathways such as keto-enol equilibria or aromatic-quinonoid forms. The saturated heterocyclic ring system maintains its chair-like conformation without significant conformational isomerism under normal conditions. The geminal dimethyl groups at position 2 provide additional conformational rigidity, locking the molecule into a preferred three-dimensional arrangement that resists dynamic structural changes.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The formation of this compound involves characteristic hydrogen bonding patterns typical of amine hydrochloride salts, where protonated nitrogen centers interact with chloride anions through N⁺-H···Cl⁻ hydrogen bonds. Infrared spectroscopic analysis of amine hydrohalides reveals that hydrogen-bonded aliphatic and aromatic amine salts exhibit stretching bands in similar spectral regions, typically showing multiple sharp bands for aliphatic derivatives compared to broader composite bands for aromatic systems. The secondary amine nature of the chroman-4-ylamine suggests intermediate behavior between primary and tertiary amine hydrochlorides in terms of hydrogen bonding complexity.

The protonation of the amine nitrogen creates a positively charged center capable of forming strong electrostatic interactions with the chloride counterion, with typical N⁺-H···Cl⁻ distances ranging from 2.5 to 3.0 angstroms. The presence of the ether oxygen within the chroman ring system provides an additional hydrogen bond acceptor site, potentially participating in intramolecular or intermolecular hydrogen bonding networks. The three methyl substituents influence the overall hydrogen bonding environment by providing steric bulk that may direct the orientation of intermolecular contacts in the crystalline state.

Comparative analysis with other amine hydrochlorides indicates that secondary aliphatic amine salts typically exhibit bathochromic shifts in the order hydrochloride, hydrobromide, hydriodide, reflecting changes in hydrogen bond strength and electrostatic interactions. The chroman-4-ylamine system, being attached to an aromatic ring system, may exhibit modified hydrogen bonding behavior compared to purely aliphatic analogs. The cyclic nature of the chroman structure restricts conformational flexibility, potentially leading to more ordered hydrogen bonding arrangements in the solid state.

特性

IUPAC Name |

2,2,7-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8;/h4-6,10H,7,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWTZLIPPKWQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(O2)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Ring Construction

The chroman ring with 2,2,7-trimethyl substitution is often synthesized via cyclization reactions involving substituted phenols and appropriate alkylating agents or aldehydes. The methyl groups at positions 2 and 7 can be introduced through methylation steps or by using methyl-substituted precursors.

Amination at the 4-Position

Amination of the chroman ring at the 4-position is generally achieved by:

- Nucleophilic substitution : Using a 4-chloro or 4-halo chroman derivative as the substrate, which undergoes substitution with ammonia or amine sources.

- Reductive amination : Reaction of a 4-formyl chroman intermediate with an amine source followed by reduction.

- Catalytic amination : Palladium-catalyzed amination reactions can be employed for selective amination.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing stability and crystallinity.

Detailed Experimental Procedures and Data

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form chroman ring | Reflux with substituted phenol and aldehyde in ethanol or toluene | 70-85 | Methyl groups introduced via methylated precursors |

| 2 | Halogenation at 4-position | Treatment with N-chloro-succinimide or N-iodo-succinimide in DMF or ethyl acetate at 20-40°C | 60-75 | Halogenated intermediate purified by chromatography |

| 3 | Amination (nucleophilic substitution or Pd-catalyzed) | Reaction with ammonia or amine source in ethanol/water or sealed tube at 90-120°C | 65-96 | Use of Pd(PPh3)4 catalyst and sodium carbonate improves yield |

| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol or ether, followed by recrystallization | 90-98 | Final product isolated as crystalline hydrochloride salt |

Representative Research Findings

Halogenation : Using N-chloro-succinimide in ethyl acetate at room temperature for 24-28 hours yields 4-chloro intermediates with about 66-69% yield. Purification involves washing with sodium hydroxide and brine, followed by silica gel chromatography.

Palladium-catalyzed Amination : A mixture of halogenated chroman derivatives with amine sources, sodium carbonate, and Pd(PPh3)4 catalyst heated at 90°C in a sealed tube under inert atmosphere for 14 hours yields the amine intermediate with up to 75% yield.

Reductive Amination : In some protocols, 4-formyl chroman derivatives react with amines in methanol under reflux with sodium cyanoborohydride to afford the amine with high purity and yield.

Hydrochloride Salt Formation : The free amine is converted to hydrochloride salt by adding HCl in ethanol, followed by recrystallization to achieve a purity of over 95%.

Notes on Reaction Optimization

Solvent Choice : Ethanol, ethyl acetate, and DMF are commonly used solvents. DMF is preferred for halogenation due to its polarity and ability to stabilize intermediates.

Temperature Control : Maintaining reaction temperatures between 20°C and 120°C depending on the step ensures optimal yields and minimizes side reactions.

Purification : Column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate is standard for isolating intermediates.

Catalysts and Bases : Pd(PPh3)4 catalyst and sodium carbonate base improve amination efficiency and yield.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Chroman ring formation | Substituted phenol + aldehyde, reflux in ethanol | 70-85 | Methyl groups introduced via precursors |

| 2 | Halogenation | N-chloro-succinimide or N-iodo-succinimide, DMF/EtOAc, 20-40°C | 60-75 | Requires purification by chromatography |

| 3 | Amination | Ammonia or amine, Pd(PPh3)4, Na2CO3, sealed tube, 90-120°C | 65-96 | High yield with catalyst and base |

| 4 | Hydrochloride salt formation | HCl in ethanol/ether, recrystallization | 90-98 | Produces stable crystalline salt |

化学反応の分析

Types of Reactions

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Produces chroman-4-one derivatives.

Reduction: Yields various amine derivatives.

Substitution: Results in substituted chroman derivatives with different functional groups.

科学的研究の応用

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride depends on its specific application:

Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular responses.

Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic processes.

類似化合物との比較

Comparison with Similar Chroman-4-ylamine Derivatives

2.1 Structural and Physicochemical Properties

The table below compares key features of 2,2,7-trimethyl-chroman-4-ylamine hydrochloride with structurally related compounds:

Key Observations:

- Lipophilicity: The trimethyl groups increase lipophilicity relative to (R)-chroman-4-ylamine HCl, which may enhance blood-brain barrier permeability but reduce aqueous solubility.

- Electronic Effects: Unlike the electron-withdrawing trifluoromethyl group in CAS 1392218-77-7, the methyl groups in the target compound are electron-donating, altering electronic distribution and reactivity .

2.3 Stability and Reactivity

- Degradation Pathways: Chroman derivatives with electron-donating groups (e.g., methyl) exhibit greater resistance to oxidative degradation compared to those with electron-withdrawing substituents (e.g., trifluoromethyl) .

- Reactivity in Functionalization: The 4-amine group in 2,2,7-trimethyl-chroman-4-ylamine HCl may undergo reactions typical of aromatic amines, such as diazotization or Schiff base formation, though steric hindrance from methyl groups could limit reactivity at adjacent positions .

生物活性

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride, also known by its CAS number 1185300-28-0, is a derivative of chroman characterized by the presence of three methyl groups and an amine group. This compound has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is CHClNO. The presence of both amine and hydrochloride salt forms contributes to its solubility and reactivity, making it a valuable compound in various research applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | 2,2,7-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.

- Receptor Binding : It can interact with various receptors on cell surfaces, influencing cellular responses and signaling pathways.

Antitumor Activity

Research has indicated that derivatives similar to 2,2,7-Trimethyl-chroman-4-ylamine exhibit significant antitumor properties. A study evaluated a series of compounds for their antitumor activity against various cancer cell lines. Notably, certain derivatives showed a broad spectrum of activity against tested tumor cell lines .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antibacterial and antifungal properties. The Agar-diffusion method was employed to assess its efficacy against various microbial strains. Some derivatives showed significant antibacterial effects alongside mild to moderate antifungal activities .

Case Studies

- Antitumor Efficacy : A compound derived from the chroman structure was evaluated by the National Cancer Institute (NCI) for antitumor activity. Six compounds exhibited notable effectiveness against multiple tumor cell lines .

- Enzyme Inhibition : A study focused on DPP-4 inhibitors highlighted the potential of chroman derivatives in managing diabetes through enzyme modulation. The lead compound demonstrated over 80% inhibition of DPP-4 activity within 24 hours .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can analyze its structural components and biological activities:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 2,2,7-Trimethyl-chroman-4-ylamine HCl | Amine + Hydrochloride | Antitumor, Antimicrobial |

| 2,2,7-Trimethyl-chroman-4-one | Ketone | Limited biological activity |

| 2,2,7-Trimethyl-chroman-4-carboxylic acid | Carboxylic acid | Varies based on substitution |

Q & A

Q. What stability-indicating assays are appropriate for this compound under varying pH and temperature conditions?

- Methodology : Use reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) to track degradation products. Accelerated stability studies (40°C/75% RH) over 4–8 weeks can identify hydrolysis or oxidation pathways .

- Data Interpretation : Quantify degradation using linearity curves (R² ≥0.99) and calculate % impurity thresholds per ICH guidelines .

Q. How can researchers assess the compound’s biological activity in preliminary in vitro models?

- Methodology : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence-based assays. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate replicates .

- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle controls to validate assay specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodology : Systematically test solubility in buffered solutions (pH 1–10) using shake-flask or UV spectrophotometry. Account for ionic strength and counterion effects (e.g., chloride vs. sulfate salts) .

- Troubleshooting : If discrepancies persist, verify compound purity via elemental analysis and rule out polymorphic forms using X-ray diffraction .

Q. What advanced analytical techniques are required to validate impurity profiles in batch-to-batch variations?

- Methodology : Employ LC-MS/MS to identify trace impurities (≤0.1%). Compare retention times and fragmentation patterns against synthetic byproducts (e.g., methylated analogs) .

- Regulatory Alignment : Follow USP/EP guidelines for impurity quantification and reporting thresholds .

Q. How can researchers design formulations to enhance the compound’s bioavailability for in vivo studies?

Q. What strategies mitigate interference from metabolites in quantifying this compound in plasma?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。